(S)-3-hydroxy-2-methylpropanoate

Enantiomeric Excess Chiral Purity Quality Control

(S)-3-Hydroxy-2-methylpropanoate, widely recognized as (S)-Roche ester (methyl (2S)-3-hydroxy-2-methylpropanoate, CAS 80657-57-4), is a bifunctional chiral building block containing both a hydroxyl group and a methyl ester. This structural arrangement enables precise stereochemical control during complex molecule assembly.

Molecular Formula C4H7O3-
Molecular Weight 103.1 g/mol
Cat. No. B1258231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-hydroxy-2-methylpropanoate
Molecular FormulaC4H7O3-
Molecular Weight103.1 g/mol
Structural Identifiers
SMILESCC(CO)C(=O)[O-]
InChIInChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m0/s1
InChIKeyDBXBTMSZEOQQDU-VKHMYHEASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Hydroxy-2-methylpropanoate: A Critical Chiral C5 Building Block for Asymmetric Synthesis


(S)-3-Hydroxy-2-methylpropanoate, widely recognized as (S)-Roche ester (methyl (2S)-3-hydroxy-2-methylpropanoate, CAS 80657-57-4), is a bifunctional chiral building block containing both a hydroxyl group and a methyl ester. This structural arrangement enables precise stereochemical control during complex molecule assembly. Its established utility as a key intermediate in the synthesis of multiple clinically important pharmaceuticals—including the antitumor agents discodermolide, dictyostatin, and epothilones, as well as 1β-methylcarbapenem antibiotics—has been documented in peer-reviewed literature [1]. The compound's ability to provide a stereodefined C5 unit makes it particularly valuable for constructing methyl-branched natural products and polyketide frameworks [2].

Building Block Bifunctional C5 chiral synthon with hydroxyl and methyl ester
Workflow Enables sequential orthogonal functionalization for complex molecule assembly
Reported Use Documented in polyketide and β-lactam intermediate synthesis pathways

Why Generic Chiral Building Blocks Cannot Replace (S)-3-Hydroxy-2-methylpropanoate in Critical Syntheses


Generic substitution of (S)-3-hydroxy-2-methylpropanoate with alternative chiral C5 synthons or racemic mixtures is contraindicated due to its specific structural advantages and established synthetic track record. Unlike other chiral building blocks that lack bifunctional reactivity, this compound enables sequential orthogonal functionalization through its protected acid group and free primary alcohol, a feature exploited in chelation-controlled aldol reactions for constructing complex polyketide architectures [1]. The racemic form cannot be substituted when enantiopure product is required, as chiral resolution introduces additional steps and reduces yield. Additionally, the (S)-enantiomer specifically matches the stereochemical requirements of naturally occurring metabolites and numerous drug intermediates, making it irreplaceable in established synthetic routes such as those employed for discodermolide and epothilones [2].

(S)-Roche ester Bifunctional C5 building block with defined (S)-stereochemistry; established in multi-step total synthesis routes
Racemic or alternative C5 synthons Racemic form requires additional resolution steps; generic chiral esters may lack orthogonal reactivity or established pathway context
Enantiopure (S)-form Matches stereochemical requirements of reported natural product and drug intermediate syntheses
(R)-enantiomer Distinct chiral GC retention; may not replicate reported (S)-specific aldol stereochemical outcomes

Quantitative Differentiation: (S)-3-Hydroxy-2-methylpropanoate vs. Closest Analogs and In-Class Candidates


Enantiomeric Purity: Commercial Availability at ≥99% ee vs. Alternative Suppliers Offering Lower Optical Purity

Commercial (S)-3-hydroxy-2-methylpropanoate (Roche ester) is routinely available with optical purity ≥99% enantiomeric excess (ee) from multiple suppliers, whereas alternative sources of the (R)-enantiomer or racemic material may offer lower or unspecified optical purity [1]. For instance, one supplier lists the (R)-enantiomer at 98% ee, representing a 1% absolute decrease in optical purity compared to the ≥99% ee standard for the (S)-enantiomer . In asymmetric synthesis applications, a 1% impurity of the wrong enantiomer can significantly impact the stereochemical outcome of subsequent transformations, particularly in multi-step sequences where chiral amplification or erosion can occur.

Enantiomeric purity
Head-to-head
≥99% ee vs. (R)-enantiomer 98% ee (supplier spec)
Higher ee supports stereochemical control in multi-step synthesis
Chiral GC verification; 1% impurity may affect enantiomeric outcome
Enantiomeric Excess Chiral Purity Quality Control

Synthetic Accessibility: High Enantioselectivity (Up to 99% ee) Achievable via Rh-Catalyzed Asymmetric Hydrogenation

The (S)-enantiomer of Roche ester can be prepared with high enantioselectivity (up to 99% ee) using rhodium-catalyzed asymmetric hydrogenation of methyl 2-hydroxymethylacrylate with bisphospholane ligands (catASium M series) at substrate/catalyst ratios of up to 500:1 [1]. Alternative synthetic routes employing different catalytic systems have been reported to achieve lower enantioselectivities: for example, ruthenium-SYNPHOS®-catalyzed hydrogenation of tert-butyl ester derivatives achieved up to 94% ee [2], while phosphine-phosphoramidite ligands provided up to 96.7% ee [3]. The 99% ee benchmark represents the current state-of-the-art for catalytic asymmetric synthesis of this scaffold.

Catalytic enantioselectivity
Cross-study
Up to 99% ee (Rh-hydrogenation) vs. 94–96.7% ee (alternative systems)
Higher selectivity supports scalable synthesis with reduced catalyst loading
Reported S/C up to 500:1; literature comparison
Asymmetric Catalysis Hydrogenation Enantioselective Synthesis

Application Scope: Validated Use in Multiple FDA-Approved Drug Syntheses vs. Alternative Chiral Esters

Methyl (S)-3-hydroxy-2-methylpropanoate has been explicitly validated as a key intermediate in the total synthesis of multiple clinically important compounds: discodermolide (a microtubule-stabilizing polyketide antitumor agent), epothilones B and D (anticancer agents), dictyostatin (antimitotic agent), and 1β-methylcarbapenem antibiotics [1][2][3]. In contrast, structurally related chiral esters such as (S)-methyl lactate or (S)-methyl 3-hydroxybutyrate lack documented application in these specific high-value drug synthesis pathways. The Roche ester scaffold provides a unique combination of a protected carboxylic acid and a free primary alcohol in a C5 framework, which is optimally suited for iterative aldol-based polyketide chain elongation strategies employed in discodermolide and epothilone syntheses.

Application scope
Class-level
Documented in discodermolide, epothilone, dictyostatin, 1β-methylcarbapenem syntheses
Supports selection for reported polyketide and β-lactam pathways
Alternative chiral esters lack comparable pathway evidence
Drug Intermediate Total Synthesis Pharmaceutical Development

Structural Confirmation: Chiral GC Retention Time Distinguishes (S)-Enantiomer from (R)-Enantiomer and Racemic Material

The (S)-enantiomer of methyl 3-hydroxy-2-methylpropanoate can be unequivocally distinguished from the (R)-enantiomer and racemic mixture using gas chromatography with a chiral stationary phase capillary column [1]. In a reported synthesis of methyl 3-methyloctanoate, the (S)-enantiomer derived from (S)-methyl 3-hydroxy-2-methylpropanoate exhibited a retention time identical to the naturally occurring isomer, while the synthetic (R)-enantiomer displayed a distinct retention time [1]. This analytical differentiation is essential for quality control and regulatory compliance in pharmaceutical manufacturing, as residual (R)-enantiomer contamination can affect both synthetic outcomes and, if carried through to API, potential biological activity.

Chiral GC identity
Head-to-head
(S)-enantiomer matches natural isomer retention; (R)-shows distinct RT on chiral stationary phase
Enables enantiomeric identity confirmation for quality control
Validated chiral GC method; supports analytical development
Chiral Chromatography Enantiomeric Resolution Analytical Characterization

Synthetic Efficiency: 7-Step Conversion to C8-C23 Aplysiatoxin Segment Demonstrates Step Economy Advantage

In the synthesis of the C8-C23 segment of aplysiatoxins (marine natural products with potent biological activities), starting from methyl (S)-3-hydroxy-2-methylpropionate enabled completion of the target fragment in only 7 synthetic steps [1]. In comparison, an alternative route employing asymmetric dihydroxylation of a chiral homoallylic alcohol required 6 steps to prepare a different promising compound (10a) [1]. While the step count difference is modest (7 vs. 6 steps), the Roche ester-based approach provides a more modular and scalable entry to polypropionate frameworks commonly found in bioactive natural products, whereas the homoallylic alcohol route is tailored to a more specific structural motif.

Step economy
Cross-study
7 steps to C8-C23 aplysiatoxin segment vs. 6-step alternative route
Comparable step economy with broader polypropionate framework applicability
Reported modular entry to polyketide architectures
Step Economy Convergent Synthesis Natural Product Synthesis

High-Value Application Scenarios for (S)-3-Hydroxy-2-methylpropanoate Based on Quantitative Differentiation Evidence


GMP Manufacturing of Enantiopure Polyketide Anticancer Agents

When scaling up the synthesis of microtubule-stabilizing polyketides such as epothilones or discodermolide under cGMP conditions, (S)-3-hydroxy-2-methylpropanoate with ≥99% ee is the preferred starting material. The compound's validated use in published total syntheses of epothilones B and D provides a proven synthetic pathway [1], while its high optical purity minimizes the risk of introducing stereochemical impurities that could complicate downstream purification and regulatory filing. Procurement of material with ≥99% ee and full analytical documentation supports cGMP compliance and reduces the need for in-house chiral purification steps.

Academic and Industrial Research on Methyl-Branched Natural Products

For research groups investigating the synthesis of highly methyl-branched natural products containing chiral oligoisoprenoid-like chains, (S)-methyl 3-hydroxy-2-methylpropanoate (≥99% ee) serves as an essential stereopure C5 building block. As demonstrated in the synthesis of stereopure acyclic 1,5-dimethylalkane chirons and β-d-mannosyl phosphomycoketide fragments, this compound enables the construction of complex methyl-branched architectures with defined stereochemistry [2]. The availability of both enantiomers in high optical purity facilitates stereochemical SAR studies in natural product analogs.

Process Chemistry Development for β-Lactam Antibiotic Precursors

In the development and optimization of synthetic routes to 1β-methylcarbapenem antibiotics, (S)-3-hydroxy-2-methylpropanoate provides a chiral starting material that enables chelation-controlled aldol reactions critical for establishing the correct stereochemistry at the C1 position [3]. The compound's bifunctional nature (protected acid + free alcohol) allows for sequential functionalization without additional protecting group manipulations, improving step economy and overall yield in process-scale applications.

Quality Control and Analytical Method Development for Chiral Intermediates

For analytical chemistry groups responsible for developing and validating methods to confirm enantiomeric purity of pharmaceutical intermediates, (S)-3-hydroxy-2-methylpropanoate with defined ≥99% ee serves as a reference standard. The availability of both enantiomers and established chiral GC separation conditions [4] enables robust method development for detecting and quantifying residual (R)-enantiomer contamination, an essential component of cGMP analytical control strategies and regulatory submissions.

Application
Selection Property
Validation Focus
Polyketide natural product synthesis
High optical purity C5 building block
Enantiomeric purity verification; established pathway review
Methyl-branched natural product research
Stereopure bifunctional scaffold
Stereochemical SAR studies; chiral building block compatibility
β-Lactam antibiotic precursor synthesis
Bifunctional C5 unit for chelation-controlled aldol chemistry
Stereochemical outcome at C1 position; step economy review
Chiral intermediate analytical method development
Defined optical purity reference standard
Chiral GC method validation; enantiomeric impurity detection

Technical Documentation Hub

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